N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide
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Overview
Description
N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C15H14Cl3N3OS This compound is known for its unique structural properties, which include a trichloromethyl group, a naphthalene ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide typically involves the reaction of 2,2,2-trichloroethylamine with naphthalene-1-carbamothioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction of the trichloromethyl group can produce dichloromethyl or methyl derivatives .
Scientific Research Applications
N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s thiourea moiety is known to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
- 2-naphthalen-1-yl-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-acetamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-acetamide
Uniqueness
N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide is unique due to its combination of a trichloromethyl group, a naphthalene ring, and a thiourea moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H14Cl3N3OS |
---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C15H14Cl3N3OS/c1-9(22)19-13(15(16,17)18)21-14(23)20-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,1H3,(H,19,22)(H2,20,21,23) |
InChI Key |
GPHUGVRDFAGWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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